Structural Differentiation: 9-Oxo Epinastine Hydrochloride vs. Dehydro Epinastine (EP Impurity A) in Degradation Pathway Identification
9-Oxo Epinastine Hydrochloride is structurally distinct from Dehydro Epinastine (Epinastine EP Impurity A, CAS 706753-75-5). While both are Epinastine-related impurities, 9-Oxo Epinastine Hydrochloride contains a ketone group at the 9-position (C16H13N3O·HCl, MW 299.76), whereas Dehydro Epinastine lacks this oxidation and features a double bond in the imidazoazepine ring (C16H13N3, MW 247.3) [1]. The molecular weight difference of 52.46 g/mol corresponds to the presence of an oxygen atom and hydrochloride salt formation. In forced degradation studies of Epinastine, opening of the imidazole ring with formation of the amide group has been observed, representing a distinct degradation pathway from the formation of Dehydro Epinastine [2].
| Evidence Dimension | Molecular structure and degradation pathway origin |
|---|---|
| Target Compound Data | C16H13N3O·HCl; MW 299.76; contains 9-oxo (ketone) group; formed via oxidation or ring-opening degradation pathway |
| Comparator Or Baseline | Dehydro Epinastine (EP Impurity A, CAS 706753-75-5): C16H13N3; MW 247.3; contains C=C double bond, no 9-oxo group |
| Quantified Difference | MW difference: +52.46 g/mol; distinct structural scaffolds with different chromatographic retention behavior |
| Conditions | Structural characterization by mass spectrometry, NMR; chromatographic separation by HPLC |
Why This Matters
Procurement of the correct impurity reference standard is essential because these two structurally distinct impurities require separate analytical methods for identification and quantification in Epinastine drug substance and product release testing.
- [1] ChemWhat. Epinastine EP Impurity A (Dehydro Epinastine) Product Page. CAS 706753-75-5. View Source
- [2] LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 2020, 9(1), 64. View Source
